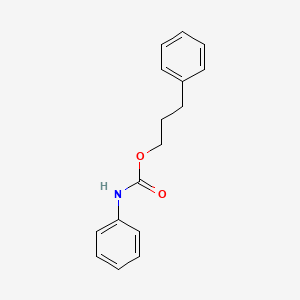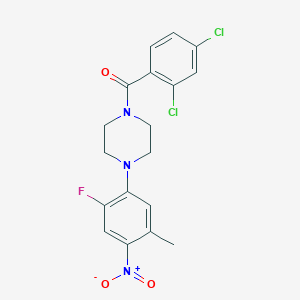![molecular formula C23H21NO4 B4882082 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide
Descripción general
Descripción
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide, also known as MDBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBF is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mecanismo De Acción
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide activates PPARδ by binding to its ligand-binding domain, leading to the recruitment of co-activators and the transcriptional activation of target genes involved in lipid metabolism, glucose uptake, and inflammation. PPARδ activation by N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide also leads to the inhibition of pro-inflammatory signaling pathways, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), and the activation of anti-inflammatory pathways, such as nuclear factor erythroid 2-related factor 2 (Nrf2).
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has been shown to have several biochemical and physiological effects in preclinical models. These include improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, reduced triglyceride levels, and increased high-density lipoprotein cholesterol levels in animal models of obesity and type 2 diabetes. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has also been shown to have anti-inflammatory and anti-fibrotic effects in the heart and lungs, making it a potential therapeutic agent for heart failure and pulmonary fibrosis. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has been shown to inhibit tumor growth and metastasis in preclinical models of breast and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high selectivity for PPARδ, its ability to activate PPARδ at low concentrations, and its stability in biological fluids. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has great potential for therapeutic applications in various diseases, and future research should focus on its efficacy and safety in clinical trials. In addition, future research should investigate the molecular mechanisms underlying its anti-inflammatory and anti-fibrotic effects in the heart and lungs, as well as its anti-tumor effects in breast and colon cancer. Furthermore, the development of more potent and selective PPARδ agonists based on the structure of N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide could lead to the discovery of new therapeutic agents for metabolic disorders, cardiovascular diseases, and cancer.
Aplicaciones Científicas De Investigación
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. PPARδ activation by N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, reduce triglyceride levels, and increase high-density lipoprotein cholesterol levels in animal models of obesity and type 2 diabetes. N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has also been shown to have anti-inflammatory and anti-fibrotic effects in the heart and lungs, making it a potential therapeutic agent for heart failure and pulmonary fibrosis. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide has been shown to inhibit tumor growth and metastasis in preclinical models of breast and colon cancer.
Propiedades
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-7-9-16(10-8-15)27-12-11-23(25)24-19-14-21-18(13-22(19)26-2)17-5-3-4-6-20(17)28-21/h3-10,13-14H,11-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZWQIQSNZZBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)


![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)

![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)


![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)